2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine
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Overview
Description
2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a pyrazine ring substituted with a chloro group and a phenoxy group that is further substituted with a chloro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and phenoxy groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-chlorophenoxy)pyrazine: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Chloro-3-(4-methylphenoxy)pyrazine: Lacks the additional chloro group, which may influence its chemical stability and interactions.
3-(4-Chloro-3-methylphenoxy)pyrazine: The position of the chloro group on the pyrazine ring is different, which can alter its chemical behavior.
Uniqueness
2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine is unique due to the specific combination of substituents on the pyrazine ring and the phenoxy group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-(4-chloro-3-methylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-6-8(2-3-9(7)12)16-11-10(13)14-4-5-15-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEJXAMLLOYWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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